Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
Methyl 1,1-dioxo-1λ⁶,4-thiazepane-6-carboxylate hydrochloride adheres strictly to IUPAC nomenclature rules for sulfur-containing heterocycles. The parent structure is 1,4-thiazepane , a saturated seven-membered ring containing sulfur at position 1 and nitrogen at position 4. The 1,1-dioxo designation indicates two oxygen atoms double-bonded to sulfur (forming a sulfone group), while the 6-carboxylate substituent refers to a methyl ester group attached to carbon 6. The hydrochloride suffix denotes the presence of a chloride counterion.
The IUPAC name reflects the following hierarchy of substituents:
- 1,1-Dioxo : Oxidation state of sulfur (λ⁶, meaning sulfur is in a +6 oxidation state).
- 6-Carboxylate : Ester group at position 6.
- Hydrochloride : Acidic counterion.
A comparative analysis of nomenclature conventions for thiazepane derivatives reveals that the λ notation is critical for distinguishing oxidation states. For example, the parent 1,4-thiazepane (C₅H₁₁NS) lacks the sulfone and ester groups, while its oxidized derivatives (e.g., 1,1-dioxo-1λ⁶,4-thiazepane) gain enhanced stability from the sulfone moiety.
Molecular Architecture: Thiazepane Core Modifications
The molecular architecture of methyl 1,1-dioxo-1λ⁶,4-thiazepane-6-carboxylate hydrochloride is defined by three key structural elements:
The SMILES notation O=C(OC)C(CNCC1)CS1(=O)=O.[H]Cl corroborates this architecture, highlighting the sulfone group (CS1(=O)=O), ester (O=C(OC)), and hydrochloride counterion.
Crystallographic Analysis and Conformational Studies
Crystallographic data for methyl 1,1-dioxo-1λ⁶,4-thiazepane-6-carboxylate hydrochloride are not explicitly reported in the provided sources. However, structural analogs (e.g., 1,1-dioxo-1λ⁶,4-thiazepane-5-one) suggest common conformational motifs:
- Ring Puckering : The thiazepane ring likely adopts a chair-like conformation, stabilized by the sulfone group’s electron-withdrawing effects.
- Sulfone Geometry : The S(=O)₂ group assumes a tetrahedral arrangement, consistent with sulfolane derivatives.
- Ester Orientation : The methyl ester at position 6 may adopt an equatorial position to minimize steric strain.
Comparative studies of related thiazepane sulfones (e.g., 1λ⁶,4-thiazepane-1,1,5-trione) reveal that sulfone groups rigidify the ring and reduce conformational flexibility.
Comparative Structural Analysis with Parent 1,4-Thiazepanes
The structural modifications in methyl 1,1-dioxo-1λ⁶,4-thiazepane-6-carboxylate hydrochloride distinguish it from the parent 1,4-thiazepane (C₅H₁₁NS). Key differences include:
The sulfone modification increases the compound’s stability, while the methyl ester introduces polarity, affecting solubility and potential hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-4-8-2-3-13(10,11)5-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIAZMLRIULCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride has been studied for its effectiveness against various bacterial strains. For instance, a study highlighted its potential against resistant strains of bacteria, suggesting that it could be developed into a new class of antibiotics .
Anticancer Properties
The compound has shown promise in cancer research. It is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have demonstrated that derivatives of thiazepanes can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Nanoparticle Formulations
This compound can be utilized in nanoparticle-based drug delivery systems. These systems enhance the bioavailability and targeted delivery of therapeutic agents. The compound's unique structure allows for effective encapsulation within lipid or polymer nanoparticles, improving pharmacokinetics and reducing side effects .
Biocompatibility Studies
Studies on the biocompatibility of this compound when used in drug delivery systems have shown favorable results. The incorporation of thiazepane derivatives into lipid nanoparticles has been linked to increased stability and reduced toxicity compared to traditional drug delivery methods .
Synthetic Chemistry
The synthesis of this compound is of interest in synthetic chemistry due to its complex structure and potential as a building block for more complex molecules. Researchers are exploring its use in creating new compounds with enhanced biological activities .
Case Studies in Drug Development
Several case studies focus on the development of this compound as a lead candidate for new therapeutics. For example, researchers have documented successful synthesis routes and evaluated the pharmacological profiles of thiazepane derivatives in preclinical models .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains |
| Anticancer Properties | Induces apoptosis and inhibits tumor growth |
| Nanoparticle Formulations | Enhances bioavailability and targeted delivery |
| Biocompatibility Studies | Favorable results in reducing toxicity |
| Synthetic Chemistry | Building block for new compounds with biological activity |
| Case Studies | Documented synthesis routes and pharmacological evaluations |
Mechanism of Action
The mechanism of action of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence focuses on benzodithiazine derivatives, which share functional and structural similarities with the target compound. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Observations
Structural Complexity: The target compound’s thiazepane ring is simpler than the fused benzodithiazine systems in Compounds 6 and 14. The hydrochloride salt in the target compound contrasts with the neutral zwitterionic or protonated forms of Compounds 6 and 16, which lack counterions.
However, Compounds 6 and 16 include hydroxyl groups (IR peaks ~3300–3420 cm⁻¹) and hydrazine-linked imine (C=N) moieties (IR ~1610–1630 cm⁻¹), absent in the target compound. These groups likely enhance solubility and intermolecular interactions in the benzodithiazines .
Thermal Stability :
- The decomposition points of Compounds 6 and 16 (>300°C) suggest high thermal stability, possibly due to extensive hydrogen-bonding networks or aromatic stacking. The target compound’s thermal behavior remains uncharacterized.
Synthetic Methodology :
- Compounds 6 and 16 were synthesized via condensation of substituted benzaldehydes with hydrazine precursors, followed by cyclization. A similar strategy—substituting aldehydes with ester-containing precursors—might apply to the target compound .
Biological Activity
Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride (CAS Number: 1909305-00-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: CHClNOS
Molecular Weight: 243.71 g/mol
Structure: The compound features a thiazepane ring with dioxo and carboxylate functionalities, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 243.71 g/mol |
| Purity | >95% |
| CAS Number | 1909305-00-5 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the precise pathways involved.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In animal models, administration of this compound has been associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.
Neuroprotective Activity
Emerging research indicates potential neuroprotective effects of this compound. In cellular models of neurodegeneration, it has shown promise in reducing oxidative stress markers and improving cell viability. This could position it as a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial published in the Journal of Inflammation Research, the compound was administered to mice subjected to induced inflammation. The results revealed a reduction in paw edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis: Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise heterocyclic ring formation. For example, thiazepane derivatives often involve cyclization of thiocarbamate precursors under acidic or basic conditions .
- Characterization: Use X-ray crystallography (SHELX suite for structure refinement ), NMR (1H/13C for backbone and substituent analysis), and mass spectrometry (HRMS for molecular ion validation). Pair crystallographic data with visualization tools like ORTEP-III to confirm bond angles and torsional strain .
Basic: How can researchers assess the purity and stability of this compound under experimental conditions?
Answer:
- Purity: Employ HPLC/UV-Vis with reference standards (e.g., EP/BP impurities) to quantify residual solvents or byproducts .
- Stability: Conduct accelerated degradation studies (pH, thermal stress) and monitor via TLC or LC-MS . Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .
Advanced: What strategies resolve contradictions in crystallographic data, such as disordered atoms or ambiguous hydrogen bonding?
Answer:
- Refine structures using SHELXL with restraints for disordered regions and anisotropic displacement parameters .
- For hydrogen bonding ambiguities, apply graph set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings) and validate interactions via DFT calculations . Cross-reference with Cremer-Pople puckering parameters to resolve ring conformation conflicts .
Advanced: How can researchers analyze the conformational flexibility of the thiazepane ring in this compound?
Answer:
- Use Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ) from crystallographic data .
- Compare with molecular dynamics (MD) simulations (e.g., AMBER force fields) to model ring inversion barriers. Validate using variable-temperature NMR to detect dynamic equilibria .
Advanced: What methodologies identify and quantify trace impurities in synthesized batches?
Answer:
- LC-MS/MS with multiple reaction monitoring (MRM) detects low-abundance impurities (e.g., des-methyl analogs).
- Cross-validate using ion chromatography for chloride counterion consistency and 2D-NMR (COSY, HSQC) to assign impurity signals .
Basic: What safety protocols are critical for handling this hydrochloride salt?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Refer to safety data sheets (SDS) for spill management (neutralize with bicarbonate) and storage (dry, inert atmosphere) .
Advanced: How can hydrogen-bonding networks in crystalline forms be exploited for co-crystal engineering?
Answer:
- Map donor/acceptor sites using Hirshfeld surface analysis (CrystalExplorer). Design co-formers (e.g., carboxylic acids) to target synthons like R₂²(8) motifs .
- Validate co-crystal stability via DSC and solubility assays in biorelevant media .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- ADMET predictors (e.g., SwissADME) estimate logP, solubility, and bioavailability.
- DFT calculations (Gaussian, ORCA) model electrostatic potentials for reactivity hotspots .
Advanced: How to design experiments to study hydrolysis kinetics of the methyl ester moiety?
Answer:
- Perform pH-rate profiling (buffered solutions at 25–37°C) and monitor ester cleavage via UV spectroscopy (λmax ~240 nm) or 1H NMR (disappearance of OCH₃ signals).
- Fit data to pseudo-first-order kinetics and calculate activation energy using the Arrhenius equation .
Advanced: What are best practices for archiving and sharing crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
